molecular formula C15H23NO5 B5072199 N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5072199
M. Wt: 297.35 g/mol
InChI Key: LYYGLXXDSLZTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(2-methylphenoxy)ethyl]-1-butanamine oxalate” is an organic compound based on its structure. It contains a butanamine group, which is a type of amine, and a methylphenoxy group, which is a type of ether . It’s likely that this compound has some biological activity, as many amines and ethers do, but without specific research on this compound, it’s hard to say what that activity might be.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amine and ether groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) parts of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many amines and ethers have biological activity, but without specific research on this compound, it’s impossible to say what its mechanism of action might be .

Future Directions

The future research directions for this compound would depend on its biological activity. If it has interesting biological activity, it could be studied further for potential applications in medicine or other fields .

Properties

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-3-4-9-14-10-11-15-13-8-6-5-7-12(13)2;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYGLXXDSLZTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=CC=C1C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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